Naphthalene, 1,8-di-1-propynyl-
Description
Naphthalene, 1,8-di-1-propynyl-, also known as 1,8-Bis(1-propynyl)naphthalene, is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol This compound is a derivative of naphthalene, where two propynyl groups are attached at the 1 and 8 positions of the naphthalene ring
Properties
CAS No. |
22360-77-6 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,8-bis(prop-1-ynyl)naphthalene |
InChI |
InChI=1S/C16H12/c1-3-7-13-9-5-11-15-12-6-10-14(8-4-2)16(13)15/h5-6,9-12H,1-2H3 |
InChI Key |
GJRLHJRIHBWMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC2=C1C(=CC=C2)C#CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-di-1-propynyl- typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1,8-dibromonaphthalene with propynyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Naphthalene, 1,8-di-1-propynyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,8-di-1-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, chlorine gas for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1,8-di-1-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Naphthalene, 1,8-di-1-propynyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
1,8-Dihydroxy Naphthalene: Used in the synthesis of host-guest complexes and as a building block in supramolecular chemistry.
Naphthalene Diimides:
Uniqueness
Naphthalene, 1,8-di-1-propynyl- is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and photophysical properties. This makes it a valuable compound for specialized applications in organic synthesis, materials science, and biomedical research .
Biological Activity
Naphthalene, 1,8-di-1-propynyl- (C16H12), is a polycyclic aromatic hydrocarbon that has attracted attention due to its diverse biological activities. This compound, also known as 1,8-bis(1-propynyl)naphthalene, exhibits potential in various fields such as cancer therapy and antimicrobial applications. This article delves into its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula: C16H12
- Molecular Weight: 204.27 g/mol
- CAS Registry Number: 22360-77-6
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. A notable compound derived from naphthalene, specifically a triazole-spirodienone derivative (6a), demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells. The mechanism of action involved cell cycle arrest and induction of apoptosis:
- Cell Cycle Analysis:
| Treatment | G1 Phase (%) | S Phase (%) |
|---|---|---|
| Control | 74.39 | 19.84 |
| Compound 6a | 39.14 | 36.99 |
Additionally, compound 6a showed no apparent toxicity at a dosage of 20 mg/kg in acute toxicity assays on mice and effectively suppressed tumor growth in vivo .
2. Antimicrobial Activity
Naphthalene derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi:
- Fungal Metabolites:
Naphthalenones, biosynthesized through the polyketide pathway in fungi, exhibit a wide spectrum of bioactivities including antimicrobial and cytotoxic effects .
| Bioactivity | Examples |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Cytotoxic | Induction of apoptosis |
| Antiviral | Activity against viral pathogens |
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthalene derivatives. Modifications to the naphthalene core can enhance pharmacological properties while reducing toxicity:
- Topoisomerase Inhibition:
Naphthalene derivatives have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair .
Case Study: Naphthalene Derivative in Cancer Treatment
A study evaluated a series of naphthalene-substituted triazole spirodienones for their anticancer properties:
- Findings:
- Compound 6a was highlighted for its selective toxicity towards cancer cells compared to normal cells.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of naphthalenones derived from fungal sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
